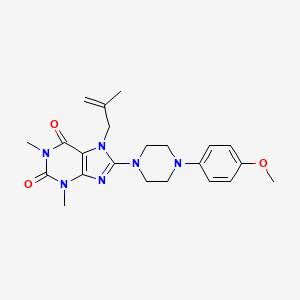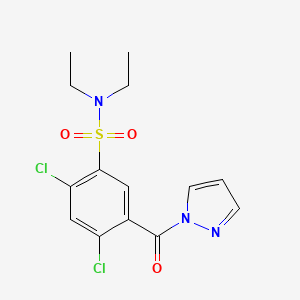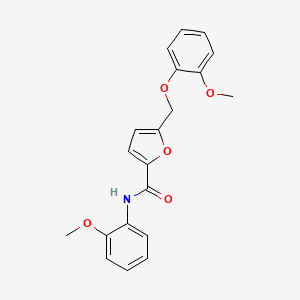
8-(4-(4-methoxyphenyl)piperazin-1-yl)-1,3-dimethyl-7-(2-methylallyl)-1H-purine-2,6(3H,7H)-dione
Übersicht
Beschreibung
8-(4-(4-methoxyphenyl)piperazin-1-yl)-1,3-dimethyl-7-(2-methylallyl)-1H-purine-2,6(3H,7H)-dione is a complex organic compound that belongs to the class of purine derivatives. This compound is characterized by its unique structure, which includes a piperazine ring substituted with a methoxyphenyl group, and a purine core with dimethyl and methylallyl substitutions. The compound has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-(4-(4-methoxyphenyl)piperazin-1-yl)-1,3-dimethyl-7-(2-methylallyl)-1H-purine-2,6(3H,7H)-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Piperazine Intermediate: The piperazine ring is synthesized by reacting 4-methoxyphenylamine with ethylene glycol in the presence of a catalyst.
Purine Core Construction: The purine core is constructed by reacting 1,3-dimethyluric acid with appropriate alkylating agents to introduce the dimethyl and methylallyl groups.
Coupling Reaction: The final step involves coupling the piperazine intermediate with the purine core under specific reaction conditions, such as using a base like potassium carbonate in an aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
8-(4-(4-methoxyphenyl)piperazin-1-yl)-1,3-dimethyl-7-(2-methylallyl)-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new alkyl or acyl groups attached to the piperazine ring.
Wissenschaftliche Forschungsanwendungen
8-(4-(4-methoxyphenyl)piperazin-1-yl)-1,3-dimethyl-7-(2-methylallyl)-1H-purine-2,6(3H,7H)-dione has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a ligand for various biological receptors, including neurotransmitter receptors.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory, analgesic, and antipsychotic properties.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 8-(4-(4-methoxyphenyl)piperazin-1-yl)-1,3-dimethyl-7-(2-methylallyl)-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors, such as serotonin and dopamine receptors, modulating their activity. This interaction can lead to various physiological effects, including changes in neurotransmitter levels and receptor signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
8-(4-(4-chlorophenyl)piperazin-1-yl)-1,3-dimethyl-7-(2-methylallyl)-1H-purine-2,6(3H,7H)-dione: Similar structure with a chlorophenyl group instead of a methoxyphenyl group.
8-(4-(4-fluorophenyl)piperazin-1-yl)-1,3-dimethyl-7-(2-methylallyl)-1H-purine-2,6(3H,7H)-dione: Similar structure with a fluorophenyl group instead of a methoxyphenyl group.
Uniqueness
The uniqueness of 8-(4-(4-methoxyphenyl)piperazin-1-yl)-1,3-dimethyl-7-(2-methylallyl)-1H-purine-2,6(3H,7H)-dione lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to its analogs. The presence of the methoxy group can influence the compound’s binding affinity to receptors and its overall pharmacokinetic properties.
Eigenschaften
IUPAC Name |
8-[4-(4-methoxyphenyl)piperazin-1-yl]-1,3-dimethyl-7-(2-methylprop-2-enyl)purine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N6O3/c1-15(2)14-28-18-19(24(3)22(30)25(4)20(18)29)23-21(28)27-12-10-26(11-13-27)16-6-8-17(31-5)9-7-16/h6-9H,1,10-14H2,2-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBIGIHXJKNNULN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CN1C2=C(N=C1N3CCN(CC3)C4=CC=C(C=C4)OC)N(C(=O)N(C2=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-methoxy-4-{[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]oxy}benzaldehyde](/img/structure/B3565747.png)

![N-[2-(1H-indol-3-yl)ethyl]-5-[(2,3,5,6-tetrafluorophenoxy)methyl]-2-furamide](/img/structure/B3565762.png)

![N-[4-(aminosulfonyl)-2-methylphenyl]-5-[(2-isopropyl-5-methylphenoxy)methyl]-2-furamide](/img/structure/B3565768.png)
![Methyl 4-({[(6-amino-1,3-benzothiazol-2-yl)sulfanyl]acetyl}amino)benzoate](/img/structure/B3565769.png)
![N-(2-acetyl-4,5-dimethoxyphenyl)-5-[(4-chloro-1H-pyrazol-1-yl)methyl]-2-furamide](/img/structure/B3565775.png)
![4-chloro-N-{2-[(2-oxopropyl)sulfanyl]-1,3-benzothiazol-6-yl}benzamide](/img/structure/B3565783.png)
![1-{4-[4,6-Di(piperidin-1-yl)-1,3,5-triazin-2-yl]piperazin-1-yl}ethanone](/img/structure/B3565792.png)
![N-[2-(azepan-1-yl)-2-oxoethyl]-4-fluoro-N-(4-methoxyphenyl)benzenesulfonamide](/img/structure/B3565797.png)

![2-(4-morpholinyl)-N-[4-(4-morpholinyl)phenyl]-4-quinazolinamine](/img/structure/B3565818.png)

![2-Ethoxy-6-(4-methylphenyl)-3-[5-(pyridin-4-yl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B3565829.png)
